molecular formula C12H16BrNO3 B8222550 Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Cat. No. B8222550
M. Wt: 302.16 g/mol
InChI Key: RCIASJYKWNZKML-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide is a useful research compound. Its molecular formula is C12H16BrNO3 and its molecular weight is 302.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Analysis

Wang et al. (2007) investigated the metabolites of a related compound, ethyl 6-methoxyl-2-naphthyl ethyl-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide in rats. They used LC-MS/MS to identify phase I and phase II metabolites in various biological samples, providing a method for metabolite screening and identification (Wang, Song, Hang, & Zhang, 2007).

Photodegradation Study

Jiang et al. (2007) focused on the photodegradation products of a similar compound, using HPLC-MS and spectroscopic methods. This study is significant for understanding the stability and degradation pathways of related tetrahydroisoquinoline compounds (Jiang, Song, Hang, & Zhang, 2007).

Enzymatic Hydrolysis and Synthesis

Paál et al. (2008) demonstrated the synthesis of enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via dynamic kinetic resolution. This method is crucial for producing high-purity enantiomers, important in medicinal chemistry (Paál, Liljeblad, Kanerva, Forró, & Fülöp, 2008).

Dynamic Kinetic Hydrolysis

Forró et al. (2016) developed an efficient method for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a precursor in the synthesis of modulators of nuclear receptors. This research highlights the importance of enantiomerically pure compounds in drug development (Forró, Megyesi, Paál, & Fülöp, 2016).

Chemical Reactions and Derivatives

Surikova et al. (2008) explored the reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with nitrogen-centered nucleophiles. Their findings are pivotal for understanding the chemical behavior and potential applications of these compounds in synthesis (Surikova, Mikhailovskii, Polygalova, & Vakhrin, 2008).

Stereoselective Hydrolysis

Sánchez et al. (2001) evaluated the use of animal liver acetone powders for the resolution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, providing a method for obtaining specific enantiomers under mild conditions (Sánchez, Luna, Pérez, Manjarrez, & Solís, 2001).

Synthesis of Derivatives

Aghekyan and Panosyan (2016) synthesized dihydroisoquinoline carboxamides, showing the versatility of tetrahydroisoquinoline derivatives in chemical synthesis (Aghekyan & Panosyan, 2016).

properties

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.BrH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIASJYKWNZKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
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Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
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Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
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Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
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Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

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